molecular formula C15H17N3O3 B2758100 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide CAS No. 1171671-57-0

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide

カタログ番号: B2758100
CAS番号: 1171671-57-0
分子量: 287.319
InChIキー: VXSOYAHUJMISBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide (CAS: 1170214-23-9; molecular formula: C₁₄H₁₅N₃O₃) is a heterocyclic acetamide derivative featuring a 6-methyl-2,4-dioxo-tetrahydropyrimidinyl core linked to an N-(4-methylbenzyl) group. Its structural uniqueness lies in the substitution pattern: the pyrimidine ring is substituted at position 5 with an acetamide moiety, while the benzyl group at the amide nitrogen introduces lipophilic character.

特性

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-3-5-11(6-4-9)8-16-13(19)7-12-10(2)17-15(21)18-14(12)20/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSOYAHUJMISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available literature.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with various acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts like sodium acetate to enhance yield and purity. The molecular structure can be characterized using techniques such as NMR and mass spectrometry to confirm the desired functional groups.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

Antitumor Activity

In vitro studies have demonstrated that certain pyrimidine derivatives possess antitumor properties. These compounds have been evaluated against human cancer cell lines including Mia PaCa-2 and HepG2. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance cytotoxic effects against these cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibitors of MPO can have therapeutic implications in conditions such as vasculitis and cardiovascular diseases. The mechanism involves covalent bonding with the enzyme leading to irreversible inhibition .

Preclinical Evaluations

A notable study focused on the preclinical evaluation of a closely related compound (PF-06282999), which demonstrated robust inhibition of MPO activity in vivo. This study highlighted the importance of structural modifications in enhancing selectivity and potency against MPO compared to other peroxidases. Such findings suggest that similar structural frameworks in 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide could yield effective inhibitors for therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how variations in the chemical structure influence biological activity. For example, increasing the hydrophobicity of substituents on the pyrimidine ring has been correlated with enhanced antitumor efficacy .

Data Tables

Property Value
Molecular FormulaC13H14N4O3
Molecular Weight258.27 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
Antitumor ActivityIC50 values < 20 µM against Mia PaCa-2

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains and fungi. The presence of the 2,4-dioxo group is critical for enhancing the biological activity against pathogens .

Antitumor Properties : Several studies have reported that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. For example, compounds structurally related to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide have been evaluated for their efficacy against various cancer cell lines .

Enzyme Inhibition : This compound may also serve as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites can lead to the development of new therapeutic agents targeting metabolic disorders .

Pharmacological Applications

Anti-inflammatory Effects : Research has suggested that tetrahydropyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Neurological Implications : Some studies indicate that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects. This property opens avenues for exploring their use in neurodegenerative diseases like Alzheimer’s or Parkinson’s disease .

Materials Science

Polymer Chemistry : The incorporation of tetrahydropyrimidine derivatives into polymer matrices has been investigated for creating novel materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityInhibits growth of bacteria and fungi
Antitumor PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitors for metabolic enzymes
PharmacologyAnti-inflammatory EffectsReduces production of inflammatory mediators
Neurological ImplicationsNeuroprotective effects in models of neurodegeneration
Materials SciencePolymer ChemistryEnhances mechanical properties in polymers

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated a series of tetrahydropyrimidine derivatives against common bacterial pathogens. The results indicated that modifications at the 5-position significantly enhanced antimicrobial efficacy compared to unmodified compounds .
  • Antitumor Mechanism Investigation : A research team explored the apoptotic effects of a related compound on breast cancer cell lines. They found that treatment with the compound led to increased markers of apoptosis and decreased cell viability through caspase activation pathways .
  • Neuroprotective Effects Assessment : In a preclinical model of Alzheimer’s disease, a derivative demonstrated reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

類似化合物との比較

Substituent Modifications on the Pyrimidine Ring

  • Target Compound : Features a 6-methyl group and 2,4-dioxo substituents on the tetrahydropyrimidine ring. The N-(4-methylbenzyl)acetamide group enhances aromatic interactions and solubility .
  • Compound 27 (): 1-Isopropyl substitution on the pyrimidine ring, with a 2-(4-acetylaminophenyl)acetamide side chain. Synthesized via alkylation of the parent amide with i-PrI under argon, achieving 71% yield .
  • Compound 34 (): 3-Ethyl substitution and 2-phenoxyacetamide side chain. Synthesized in 88% yield using K₂CO₃-mediated coupling .

Modifications to the Amide Side Chain

  • Compound 28 (): Contains a 1-butyl group on the pyrimidine and a 4-acetylaminophenylacetamide chain. Synthesized via alkylation with BuI, yielding a product with a melting point (mp) of >250°C .
  • Compound 5.12 () : Features a thioether linkage (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio] group) and N-benzyl substitution. Exhibits a lower mp (196°C) compared to the target compound, likely due to reduced hydrogen bonding from the thioether .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not reported Not reported 6-Methyl-2,4-dioxo, N-(4-methylbenzyl)
27 () 256–258 71 1-Isopropyl, 4-acetylaminophenyl
34 () 289–293 88 3-Ethyl, 2-phenoxyacetamide
5.12 () 196 66 Thioether, 4-methyl-6-oxo-pyrimidine
AAMU () Not reported Not reported 6-Amino-3-methyl, no benzyl substitution

Key Observations :

  • Higher melting points (>250°C) are observed in compounds with rigid aromatic side chains (e.g., 27 and 34) due to enhanced crystallinity and intermolecular hydrogen bonding.
  • The target compound’s 4-methylbenzyl group may improve membrane permeability compared to AAMU (a caffeine metabolite lacking the benzyl group) .

Q & A

Q. What are the optimal synthetic routes for 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the tetrahydropyrimidinone core via cyclization of urea derivatives with β-ketoesters under acidic or basic conditions.
  • Step 2: Functionalization at the 5-position using alkylation or nucleophilic substitution.
  • Step 3: Coupling with N-(4-methylbenzyl)acetamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dimethylformamide (DMF) .
  • Critical Parameters: Temperature control (60–80°C for cyclization steps), pH adjustment (neutral for coupling), and solvent selection (DMF for solubility, dichloromethane for phase separation) to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Spectroscopic Analysis:
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C6 and benzyl protons). Key shifts: δ 2.3–2.5 ppm (methyl groups), δ 7.1–7.3 ppm (aromatic protons) .
    • IR: Peaks at ~1650–1700 cm⁻¹ (C=O stretching of acetamide and pyrimidinone) .
  • Chromatographic Purity: HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to ensure >95% purity. Retention times should align with reference standards .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Answer: Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.
  • Structural Analog Analysis: Compare with derivatives (e.g., chlorine vs. methyl substitutions; see Table 1) to identify critical pharmacophores .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2, followed by mutagenesis studies to validate interactions .

Q. Table 1: SAR of Key Derivatives

Substituent (R)Biological ActivityKey Finding
4-MethylbenzylKinase inhibitionOptimal steric fit
4-ChlorobenzylAnti-inflammatoryEnhanced H-bonding
CyclohexylLow solubilityReduced bioavailability

Q. What methodologies are recommended for studying its interactions with biological targets?

Answer:

  • In Vitro Binding Assays:
    • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (ka/kd) .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cellular Studies:
    • siRNA Knockdown: Confirm target specificity by correlating activity loss with gene silencing .
    • Metabolic Profiling: LC-MS/MS to identify active metabolites in hepatocyte incubations .

Q. How can researchers optimize its pharmacokinetic profile for in vivo studies?

Answer:

  • ADME Profiling:
    • Solubility: Use PEG-400/water mixtures for oral dosing; measure logP via shake-flask method (target logP <3) .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl oxidation).
  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .
    • PEGylate the acetamide moiety to enhance half-life .

Q. What strategies mitigate toxicity observed in preclinical studies?

Answer:

  • Toxicity Screening:
    • hERG Assay: Patch-clamp electrophysiology to assess cardiac risk .
    • Genotoxicity: Ames test for mutagenicity; comet assay for DNA damage .
  • Dosage Optimization:
    • MTD Studies: Determine maximum tolerated dose in rodents using stepwise escalation (e.g., 10–100 mg/kg) .
    • Prodrug Design: Mask reactive groups (e.g., ester prodrugs for controlled release) .

Q. How does stereochemistry influence its bioactivity?

Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Activity Comparison: Test R/S isomers in enzyme assays (e.g., IC50 differences >10-fold indicate stereospecificity) .
  • Crystallography: Co-crystallize with targets (e.g., COX-2) to resolve binding conformations .

Q. What computational tools predict its off-target effects?

Answer:

  • PharmaDB Screening: Use databases like ChEMBL to identify structurally related compounds with known off-target profiles .
  • Machine Learning: Train models on ToxCast data to predict hepatotoxicity or nephrotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。